molecular formula C10H8ClNO B8661013 7-Chloro-3-methyl-1H-quinolin-2-one CAS No. 59412-11-2

7-Chloro-3-methyl-1H-quinolin-2-one

Cat. No. B8661013
Key on ui cas rn: 59412-11-2
M. Wt: 193.63 g/mol
InChI Key: VVPVHOYWNBPQJY-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

To a solution of N-(3-chlorophenyl)-2-methyl-3-phenylacrylamide (2.5 g, 9.2 mmol) in chlorobenzene (50 mL) is added AlCl3 (6.2 g, 46 mmol). The solution is heated to 120° C. After 4 hours the solution is poured onto ice. The solution is filtered. The organic layer is washed with 1N HCl, H2O and saturated NaCl. The crude product is purified by column chromatography eluting with 2% MeOH/CH2Cl2. The title compound is obtained as a white solid (1.5 g, 7.74 mmol). 1H NMR (d6-DMSO, 300 MHz) δ11.82 (bs, 1H), 7.73 (s, 1H), 7.52 (m, 1H), 7.21 (m, 2H), 2.08 (s, 3H).
Name
N-(3-chlorophenyl)-2-methyl-3-phenylacrylamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:19])[C:10]([CH3:18])=[CH:11]C2C=CC=CC=2)[CH:5]=[CH:6][CH:7]=1.[Al+3].[Cl-].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:18]=[C:10]([CH3:11])[C:9](=[O:19])[NH:8]2)=[CH:6][CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
N-(3-chlorophenyl)-2-methyl-3-phenylacrylamide
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)NC(C(=CC1=CC=CC=C1)C)=O
Name
Quantity
6.2 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 4 hours the solution is poured onto ice
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
WASH
Type
WASH
Details
The organic layer is washed with 1N HCl, H2O and saturated NaCl
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with 2% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(C(NC2=C1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.74 mmol
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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